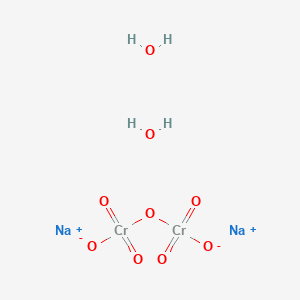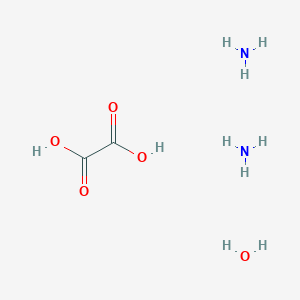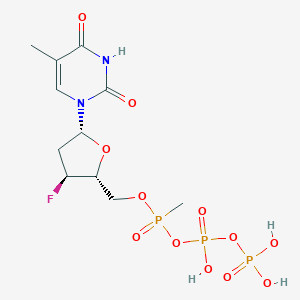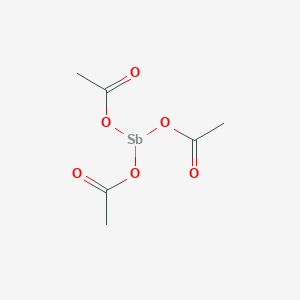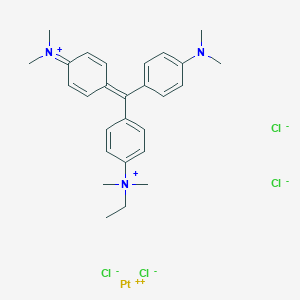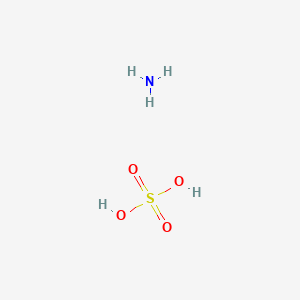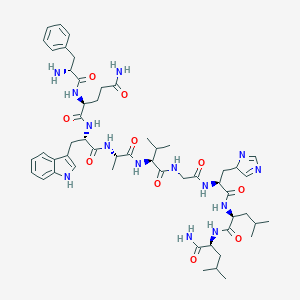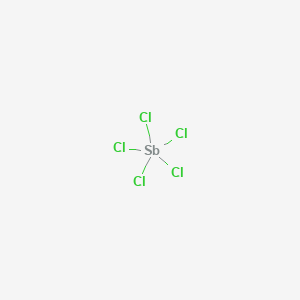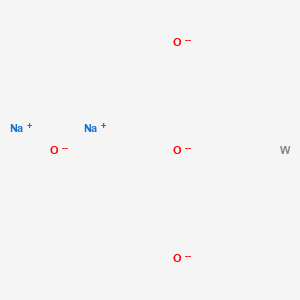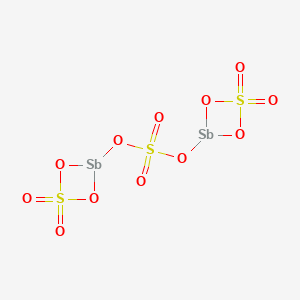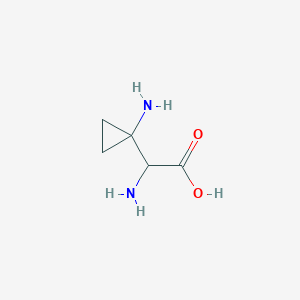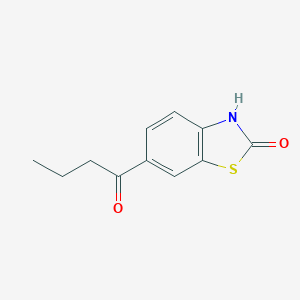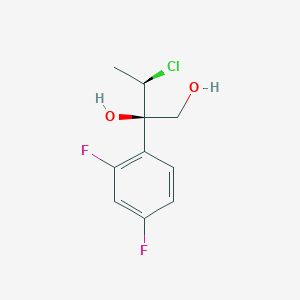
(2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol is a chemical compound that has been of great interest to scientists due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol is not fully understood, but studies have suggested that it may act by inhibiting the activity of specific enzymes involved in cancer cell growth and inflammation. Specifically, ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression and cell growth.
Biochemical And Physiological Effects
Studies have shown that ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of specific enzymes involved in cancer cell growth. In addition, ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has been shown to have low toxicity in vitro, which is a promising feature for potential use in clinical settings.
Advantages And Limitations For Lab Experiments
One of the major advantages of ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol for lab experiments is its high yield and enantioselectivity during synthesis. In addition, its low toxicity in vitro makes it a promising compound for potential use in clinical settings. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as a potential anti-cancer or anti-inflammatory agent.
Future Directions
There are several future directions for research on ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol. One area of research could focus on further elucidating the mechanism of action, which would provide insights into how to optimize its use as a potential anti-cancer or anti-inflammatory agent. Another area of research could focus on developing more efficient synthesis methods that could improve yield and enantioselectivity. Additionally, future research could explore the potential use of ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol in combination with other drugs or therapies for enhanced efficacy.
Synthesis Methods
The synthesis of ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol involves the reaction of 2,4-difluoro-phenyl-methanol with a chlorinating agent such as thionyl chloride. The resulting intermediate is then reacted with a chiral auxiliary to obtain the desired product in high yield and enantioselectivity.
Scientific Research Applications
((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has been extensively studied for its potential applications in the field of medicine. One of the major areas of research has been its use as a potential anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
CAS RN |
126917-45-1 |
|---|---|
Product Name |
(2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol |
Molecular Formula |
C10H11ClF2O2 |
Molecular Weight |
236.64 g/mol |
IUPAC Name |
(2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol |
InChI |
InChI=1S/C10H11ClF2O2/c1-6(11)10(15,5-14)8-3-2-7(12)4-9(8)13/h2-4,6,14-15H,5H2,1H3/t6-,10-/m1/s1 |
InChI Key |
QLTWFOKSXGYQMZ-LHLIQPBNSA-N |
Isomeric SMILES |
C[C@H]([C@](CO)(C1=C(C=C(C=C1)F)F)O)Cl |
SMILES |
CC(C(CO)(C1=C(C=C(C=C1)F)F)O)Cl |
Canonical SMILES |
CC(C(CO)(C1=C(C=C(C=C1)F)F)O)Cl |
synonyms |
(2R,3R)-3-CHLORO-2-(2,4-DIFLUORO-PHENYL)-BUTANE-1,2-DIOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



